molecular formula C9H17NO B8295120 1-Butyl-3-piperidinone

1-Butyl-3-piperidinone

Cat. No.: B8295120
M. Wt: 155.24 g/mol
InChI Key: WAFWCNFRHDIBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-3-piperidinone (CAS Number: Not fully established

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-butylpiperidin-3-one

InChI

InChI=1S/C9H17NO/c1-2-3-6-10-7-4-5-9(11)8-10/h2-8H2,1H3

InChI Key

WAFWCNFRHDIBBT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC(=O)C1

Origin of Product

United States

Reaction Chemistry and Transformational Studies of Piperidones

Reactivity of the Ketone Moiety in 1-Butyl-3-piperidinone Derivatives

The carbonyl group at the C-3 position is a key center of reactivity in the this compound framework. It behaves as an electrophile, making it susceptible to attack by various nucleophiles, and the adjacent α-carbons can be functionalized through enolate intermediates.

Nucleophilic Additions and Condensations

The electrophilic carbon atom of the ketone in this compound readily undergoes nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate that is subsequently protonated to yield an alcohol.

Condensation reactions, which involve an initial nucleophilic addition followed by a dehydration step, are also common. A prominent example is the Robinson annulation , a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol (B89426) condensation. masterorganicchemistry.comwikipedia.org In this process, the enolate of this compound can act as the Michael donor, adding to an α,β-unsaturated ketone like methyl vinyl ketone (MVK). The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to construct a new six-membered ring, yielding a fused bicyclic system. masterorganicchemistry.comwikipedia.org This sequence is a cornerstone for building complex polycyclic frameworks, including those found in steroids and terpenes. wikipedia.orgjuniperpublishers.com

The reaction typically proceeds in two main stages:

Michael Addition : The enolate of this compound adds to an α,β-unsaturated ketone acceptor.

Aldol Condensation : The intermediate from the Michael addition undergoes an intramolecular cyclization followed by dehydration to form the final annulated product. wikipedia.org

Table 1: Examples of Condensation Reactions
Reaction TypeReactantsKey IntermediateProduct Type
Robinson AnnulationThis compound, Methyl Vinyl Ketone1,5-DiketoneFused α,β-Unsaturated Ketone
Aldol Condensation (Intramolecular)Product of Michael Additionβ-Hydroxy KetoneCyclized, Dehydrated Ketone

α-Functionalization Reactions

The protons on the carbon atoms adjacent to the carbonyl group (the α-carbons at C-2 and C-4) are acidic and can be removed by a strong base to form a nucleophilic enolate ion. This enolate is a key intermediate for a variety of α-functionalization reactions, most notably alkylation. libretexts.org

The α-alkylation of this compound is typically achieved by treating the ketone with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), to ensure complete and irreversible formation of the enolate. The resulting enolate can then be treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a standard SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org This method allows for the introduction of various alkyl groups adjacent to the ketone, providing a direct route to more complex piperidone derivatives. The choice of base and reaction conditions is crucial to control the regioselectivity of deprotonation if the α-positions are not equivalent.

The general steps for α-alkylation are:

Enolate Formation : Deprotonation at the α-carbon using a strong base like LDA.

Nucleophilic Attack : The enolate acts as a nucleophile, attacking an alkyl halide in an SN2 displacement. libretexts.org

Table 2: α-Alkylation of this compound
StepReagentsPurpose
1. Enolate FormationLithium Diisopropylamide (LDA)Deprotonates the α-carbon to form the nucleophilic enolate.
2. AlkylationAlkyl Halide (R-X), e.g., CH₃I, BnBrThe enolate attacks the alkyl halide to form a C-C bond.

Transformations of the Piperidine (B6355638) Nitrogen

The tertiary nitrogen atom in this compound is fundamental to its identity but can also be a site of chemical modification, either through reactions that form the N-butyl bond or those designed to cleave it.

N-Alkylation and N-Acylation Reactions

The title compound, this compound, is itself synthesized via the N-alkylation of a precursor, 3-piperidone. This reaction involves the nucleophilic attack of the secondary amine of 3-piperidone on an alkylating agent, such as a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane). The reaction is typically carried out in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the hydrohalic acid formed as a byproduct. Common solvents for this transformation include acetonitrile (B52724) or dimethylformamide (DMF).

Similarly, the nitrogen can undergo N-acylation when treated with acylating agents like acyl chlorides or anhydrides, which would introduce an amide functional group into the ring system.

Deprotection Strategies for N-Protected Piperidones

In multi-step syntheses, an N-alkyl group like the N-butyl group may need to be removed to allow for further functionalization at the nitrogen atom. The cleavage of a C-N bond in a tertiary amine is a challenging but well-established transformation. Two classical methods are particularly relevant.

The von Braun Reaction : This reaction utilizes cyanogen (B1215507) bromide (BrCN) to cleave tertiary amines. thieme-connect.deresearchgate.net The tertiary nitrogen of this compound attacks the cyanogen bromide, leading to a quaternary cyanoammonium intermediate. The bromide ion then acts as a nucleophile, attacking one of the N-alkyl groups. Cleavage of the N-butyl group would yield butyl bromide and the corresponding N-cyano-3-oxopiperidine, which can be subsequently hydrolyzed to the secondary amine (3-piperidone). scribd.comwikipedia.orgnih.gov

Reaction with Chloroformates : A more common and often milder alternative to the von Braun reaction involves the use of chloroformate esters, such as ethyl chloroformate or α-chloroethyl chloroformate (ACE-Cl). wikipedia.orgnih.gov The tertiary amine reacts with the chloroformate to form a quaternary ammonium (B1175870) salt, which then fragments. An alkyl group is cleaved as an alkyl chloride, leaving behind a carbamate (B1207046). This carbamate intermediate is stable and can be readily hydrolyzed (e.g., with acid or base) or hydrogenated to furnish the dealkylated secondary amine. nih.govmdpi.com

Table 3: Comparison of N-Dealkylation (Deprotection) Methods
MethodReagentIntermediateFinal Product (after hydrolysis)Key Features
von Braun ReactionCyanogen Bromide (BrCN)N-Cyanopiperidone3-PiperidoneClassic but uses a highly toxic reagent. researchgate.net
Chloroformate Cleavageα-Chloroethyl Chloroformate (ACE-Cl)N-Carbamoylpiperidone3-PiperidoneGenerally milder and more versatile than the von Braun method. nih.gov

Rearrangement Reactions Involving Piperidone Frameworks

The piperidone skeleton can undergo rearrangement reactions that alter the ring structure itself, leading to the formation of different heterocyclic systems. One of the most significant rearrangements for cyclic ketones is the Beckmann rearrangement.

The Beckmann rearrangement transforms an oxime into an amide. For a piperidone like this compound, the first step is the conversion of the ketone to its corresponding oxime by reaction with hydroxylamine. Treatment of this oxime with a strong acid (e.g., sulfuric acid, polyphosphoric acid) or other acidic catalysts initiates the rearrangement. The group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates, leading to the formation of a seven-membered ring containing two nitrogen atoms, known as a diazepanone, or a lactam, depending on which carbon migrates. This reaction provides a valuable route for expanding the piperidone ring and incorporating an additional heteroatom, which is a key transformation in the synthesis of various lactams and other complex nitrogen-containing heterocycles.

Mechanistic Investigations of Key Piperidone-Forming Reactions

One of the most classical and widely employed methods for the construction of cyclic β-keto esters, which are direct precursors to piperidones, is the Dieckmann condensation . This intramolecular variant of the Claisen condensation involves the cyclization of a diester in the presence of a strong base. stackexchange.comdtic.mil The analogous reaction involving an amino diester, often referred to as an aza-Dieckmann condensation, is particularly relevant for the synthesis of piperidones.

Step Description Key Intermediates
1Deprotonation of the α-carbon of the ester by a strong base.Enolate
2Intramolecular nucleophilic attack of the enolate on the second ester carbonyl.Tetrahedral Intermediate
3Elimination of an alkoxide leaving group to form the cyclic β-keto ester.Cyclic β-keto ester
4Deprotonation of the acidic α-hydrogen of the β-keto ester.Enolate of the product
5Protonation upon acidic workup.Final cyclic β-keto ester

Another powerful strategy for the formation of the piperidine ring is the intramolecular aza-Michael addition . This reaction involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene within the same molecule. rsc.orgorganicreactions.org The mechanism is initiated by the nucleophilic attack of the amine onto the β-carbon of the α,β-unsaturated carbonyl system. This addition can be catalyzed by either a base, which enhances the nucleophilicity of the amine, or an acid, which activates the Michael acceptor. semanticscholar.org The attack results in the formation of a six-membered ring and a new carbon-nitrogen bond, generating an enolate intermediate. Subsequent protonation of this enolate, typically by the solvent or a proton source introduced during workup, yields the piperidone product. The stereochemical outcome of this reaction can often be controlled by the substrate geometry and the reaction conditions. rsc.org

Reaction Type Catalyst/Conditions Key Mechanistic Steps Resulting Intermediate
Base-CatalyzedStrong, non-nucleophilic base1. Deprotonation of the amine (if necessary). 2. Nucleophilic attack on the β-carbon of the Michael acceptor.Enolate
Acid-CatalyzedBrønsted or Lewis acid1. Protonation/activation of the carbonyl oxygen of the Michael acceptor. 2. Nucleophilic attack of the amine.Enol

Modern synthetic methodologies have also provided catalytic enantioselective routes to piperidine derivatives. For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been developed for the synthesis of enantioenriched 3-substituted piperidines. nih.govacs.org The proposed mechanism for this type of reaction involves the oxidative addition of an organometallic reagent to the rhodium catalyst, followed by carbometalation of the dihydropyridine (B1217469) substrate. Subsequent reductive elimination regenerates the catalyst and provides the substituted tetrahydropyridine (B1245486) product, which can be further functionalized. While not directly forming a piperidone, these methods provide access to precursors that can be oxidized to the desired ketone. Mechanistic studies, including DFT calculations, have been employed to understand the origins of stereoselectivity in these complex catalytic cycles. nih.gov

Furthermore, copper-catalyzed intramolecular C-H amination reactions have been investigated as a means to construct piperidine rings. acs.org These reactions are proposed to proceed through a catalytic cycle involving a Cu(I)/Cu(II) pathway, although the precise nature of the intermediates can be complex and dependent on the ligand system employed. acs.org

Advanced Synthetic Strategies and Stereochemical Control

Stereoselective Synthesis of Substituted Piperidones

The ability to control the three-dimensional arrangement of atoms in a molecule is crucial in medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities. The synthesis of substituted piperidones often yields chiral centers, necessitating the use of stereoselective methods to obtain enantiomerically pure or diastereomerically enriched products.

Diastereoselective Approaches

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible isomers. Various strategies have been developed to achieve high levels of diastereoselectivity in the synthesis of substituted piperidones.

One notable approach involves a double Mannich reaction of bisaminol ethers with β-keto esters, which provides a quick and efficient route to polysubstituted 4-piperidones. This method has been shown to be effective for creating multiple stereocenters in a single step. For instance, the reaction of n-butyl bisaminol ether with ethyl acetoacetate (B1235776) can be used to generate substituted piperidones, which can be further reduced to the corresponding piperidols with high diastereoselectivity.

Another powerful technique is the diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening. This method allows for the synthesis of densely functionalized, oxygenated piperidines. The use of novel bifunctional epoxidation reagents, such as 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid, can direct the epoxidation to occur on a specific face of the tetrahydropyridine (B1245486) ring, leading to excellent diastereoselectivity. Subsequent nucleophilic ring-opening of the resulting epoxides affords piperidinol products with well-defined stereochemistry.

A concise and high-yielding double aza-Michael reaction presents an atom-efficient method to access chiral 2-substituted 4-piperidones from divinyl ketones. This approach has been utilized in the synthesis of analogues of biologically active molecules, demonstrating its utility in generating stereochemically complex piperidone building blocks.

Enantioselective Methodologies

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is often achieved through the use of chiral catalysts, auxiliaries, or starting materials.

Transaminases have emerged as powerful biocatalysts for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines. These enzymes can catalyze the transfer of an amino group to a prochiral ketone, leading to the formation of chiral amines with high enantiomeric excess. This biocatalytic approach has been successfully applied to the synthesis of a variety of chiral piperidine (B6355638) derivatives.

Organocatalysis provides a versatile platform for the enantioselective synthesis of piperidones. For example, O-TMS protected diphenylprolinol has been used to catalyze the domino Michael addition/aminalization of aldehydes and nitroolefins, affording polysubstituted piperidines with the formation of four contiguous stereocenters with excellent enantioselectivity. Furthermore, a hybrid bio-organocatalytic cascade, combining a transaminase with proline, has been developed for the synthesis of 2-substituted piperidines. In this system, the transaminase generates a reactive cyclic imine in situ, which then undergoes a proline-catalyzed Mannich reaction with a ketone.

A modular and stereoselective synthesis of substituted piperidin-4-ols has been achieved through a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. This one-pot process exhibits excellent diastereoselectivities in the ring formation step. By starting with homopropargylic amines prepared with high enantiomeric excess using Ellman's sulfinyl imine chemistry, this method provides an ideal solution for the enantioselective synthesis of various substituted piperidines.

Cyclization Reactions for Piperidone Ring Formation

The construction of the core piperidone ring is a critical step in the synthesis of 1-butyl-3-piperidinone and its derivatives. Cyclization reactions, both intramolecular and intermolecular, are fundamental to forming this heterocyclic scaffold.

Intramolecular Annulation Strategies

Intramolecular cyclization involves the formation of a ring from a single molecule containing all the necessary atoms. These strategies are often efficient as they are entropically favored.

Redox-neutral annulation reactions that proceed via the condensation of a secondary amine with a ketone possessing a pendent nucleophile represent a powerful approach. These reactions feature the concurrent N-alkylation and functionalization of an amine α-C–H bond, often proceeding through azomethine ylide intermediates. This strategy has been applied to the synthesis of polycyclic imidazolidinones and can be adapted for piperidone synthesis.

Another important intramolecular strategy is the aza-Michael reaction. The intramolecular aza-Michael reaction of N-tethered alkenes, often promoted by organocatalysts, can lead to the enantioselective synthesis of protected 2,5- and 2,6-disubstituted piperidines.

Intermolecular Cycloadditions

Intermolecular cycloadditions involve the reaction of two or more separate molecules to form a cyclic product. These reactions are powerful tools for rapidly building molecular complexity.

The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is a classic and effective method for synthesizing six-membered heterocyclic rings. In the context of piperidone synthesis, an azadiene can react with a dienophile to form a tetrahydropyridine precursor, which can then be converted to the desired piperidone. A one-pot, four-component reaction involving an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile can generate highly substituted piperidones with significant diversity.

Dipolar cycloadditions, such as the reaction of nitrones with alkenes, also provide a route to the piperidine skeleton. Intramolecular nitrone dipolar cycloadditions have been successfully employed in the synthesis of polyhydroxylated piperidines and indolizidines.

Catalyst Development for Piperidone Synthesis

The development of novel and efficient catalysts is a driving force in advancing the synthesis of piperidones. Catalysts can enhance reaction rates, improve yields, and, most importantly, control stereoselectivity. Both metal-based catalysts and organocatalysts have been extensively explored for piperidone synthesis.

Transition metal catalysts, particularly those based on palladium, rhodium, iridium, and gold, have proven to be highly effective. Palladium-catalyzed reactions, such as the Wacker-type aerobic oxidative cyclization of alkenes, can be used to construct the piperidine ring. Rhodium catalysts have been employed in the asymmetric hydrogenation of pyridine (B92270) derivatives to afford chiral piperidines. Iridium complexes have been developed for the N-heterocyclization of primary amines with diols. Gold catalysts are effective in the cyclization of homopropargylic amines to form piperidin-4-ols.

Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal catalysis. Chiral secondary amines, such as proline and its derivatives, are widely used to catalyze asymmetric reactions. For example, O-TMS protected diphenylprolinol catalyzes the domino Michael addition/aminalization to produce polysubstituted piperidines with high enantioselectivity. Bifunctional catalysts, such as thiourea-tertiary amines, have also been developed for asymmetric cycloaddition reactions to construct spiro-piperidine skeletons.

The synergy between different catalytic systems is also being explored. A hybrid bio-organocatalytic approach, combining the enzymatic activity of a transaminase with the stereocontrolling ability of an organocatalyst like proline, has been successfully demonstrated for the synthesis of 2-substituted piperidines.

Below is a table summarizing various catalytic systems used in the synthesis of substituted piperidones and their key features.

Catalyst TypeSpecific Catalyst ExampleReaction TypeKey Advantages
Biocatalyst TransaminaseAsymmetric aminationHigh enantioselectivity, mild reaction conditions
Organocatalyst O-TMS protected diphenylprolinolDomino Michael/aminalizationExcellent enantioselectivity, metal-free
Organocatalyst ProlineMannich reactionReadily available, effective for C-C bond formation
Metal Catalyst Gold(I) complexCyclization/ReductionHigh diastereoselectivity, one-pot synthesis
Metal Catalyst Palladium(II) complexWacker-type cyclizationAerobic oxidation, forms various heterocycles
Metal Catalyst Rhodium complexAsymmetric hydrogenationAccess to chiral piperidines from pyridines
Hybrid Catalyst Transaminase + ProlineBio-organocatalytic cascadeCombines advantages of both catalyst types

Computational and Spectroscopic Characterization in Research

Computational Chemistry Studies of Piperidone Derivatives

Computational chemistry serves as a powerful tool in the investigation of piperidone derivatives, offering a theoretical framework to understand their molecular characteristics. Techniques such as Density Functional Theory (DFT) are employed to model and predict the behavior of these compounds.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity and electronic properties wikipedia.org. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons wikipedia.orgrsc.org.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, with a smaller gap generally implying higher reactivity. Computational studies on piperidone derivatives have shown that charge transfer interactions occur within these molecules, which can be elucidated through HOMO-LUMO analysis nih.gov. Substituents on the aromatic rings of piperidone analogues can modify the distribution and energies of the FMOs mdpi.com. For example, electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO energy levels, thereby tuning the electronic properties and reactivity of the molecule rsc.org. While FMOs are powerful for small systems, their delocalized nature in larger molecules can sometimes obscure local reactivity, leading to the development of more localized orbital concepts nih.govsapub.org.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for Illustrative Piperidone Derivatives

Compound/Derivative HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Generic Piperidone Analog Data Not Available Data Not Available Data Not Available
N-Methyl Curcumin (B1669340) Analog -5.79 -2.14 3.65

Note: The data presented is for related N-substituted 4-piperidone (B1582916) curcumin analogues and serves as an illustrative example of typical values obtained in computational studies. Specific values for 1-Butyl-3-piperidinone may vary.

Noncovalent interactions play a crucial role in the supramolecular chemistry and crystal engineering of organic compounds, governing their packing and solid-state structure mdpi.com. In piperidone derivatives, intermolecular forces such as hydrogen bonds (e.g., N-H···O, C-H···O) and van der Waals interactions are vital for the stabilization of the crystal lattice mdpi.comresearchgate.net.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These parameters include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω).

Electronegativity (χ) describes the tendency of a molecule to attract electrons.

Chemical Hardness (η) and Softness (S) are measures of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap, making it less reactive.

Electrophilicity Index (ω) quantifies the ability of a molecule to act as an electrophile mdpi.com.

Calculations on related piperidone systems have shown that substituents can significantly influence these reactivity parameters. For instance, the electrophilicity index was found to increase with the presence of electron-withdrawing groups like CN and CF3 on the aromatic rings of curcumin analogues mdpi.com. These computational predictions are valuable for understanding the reaction mechanisms and designing molecules with desired reactivity profiles mdpi.comnih.gov.

Table 2: Predicted Reactivity Parameters for Illustrative Piperidone Derivatives

Parameter Definition Typical Trend/Observation
Electronegativity (χ) χ = - (EHOMO + ELUMO) / 2 Varies with substitution.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Higher values indicate lower reactivity.
Softness (S) S = 1 / η Higher values indicate higher reactivity.

Note: This table provides definitions and general trends observed in studies of related piperidone derivatives.

A primary application of computational chemistry is the prediction of molecular structures. By minimizing the energy of the system, theoretical models can predict bond lengths, bond angles, and dihedral angles. These predicted structures provide a three-dimensional representation of the molecule at the atomic level.

The accuracy of these computational predictions is validated by comparing them with experimental data. Single-crystal X-ray diffraction is the benchmark technique for determining the precise solid-state structure of a molecule. A good agreement between the computationally predicted geometric parameters and those obtained from X-ray crystallography confirms the validity of the theoretical model and the accuracy of the predicted structure nih.gov. For instance, studies on piperidone derivatives have demonstrated a strong concurrence between calculated and experimental parameters, often quantified through root mean square error calculations nih.gov. This validation process is essential for ensuring the reliability of computational predictions in the absence of experimental data.

Spectroscopic Analysis in Structural Elucidation

The elucidation of a molecule's structure is a critical step in chemical research, and it relies heavily on a combination of spectroscopic techniques intertek.com. Each method provides unique pieces of information that, when combined, allow for the unambiguous determination of the chemical structure intertek.com.

The primary techniques used for the structural elucidation of organic molecules like this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are arguably the most powerful tools for determining the carbon-hydrogen framework of a molecule intertek.com. 1H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. 13C NMR reveals the number of non-equivalent carbons and their chemical environment. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish detailed connectivity within the molecule.

Mass Spectrometry (MS) : This technique determines the molecular weight of a compound and can provide information about its chemical formula through high-resolution mass spectrometry (HRMS) intertek.com. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze mixtures and identify individual components intertek.comnih.gov.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule intertek.com. For this compound, the characteristic absorption band of the ketone (C=O) group would be a prominent feature in its IR spectrum, typically appearing in the range of 1700-1725 cm-1.

Elemental Analysis : This technique determines the percentage composition of elements (like carbon, hydrogen, and nitrogen) in a compound, which is used to confirm the empirical and molecular formula intertek.com.

By integrating the data from these spectroscopic methods, researchers can confidently confirm the identity and structure of synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the butyl group and the piperidinone ring. The butyl group would show a characteristic triplet for the terminal methyl protons, along with multiplets for the three methylene (B1212753) groups. The protons on the piperidinone ring would appear as a set of complex multiplets due to their diastereotopic nature and coupling with neighboring protons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include a downfield resonance for the carbonyl carbon of the ketone group, typically in the range of 200-220 ppm. The carbons of the butyl group and the piperidinone ring would appear at distinct chemical shifts, allowing for their unambiguous assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Butyl-CH₃ ~0.9 Triplet
Butyl-CH₂ ~1.3-1.6 Multiplet
N-CH₂ (Butyl) ~2.4 Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Butyl-CH₃ ~14
Butyl-CH₂ ~20-30
N-CH₂ (Butyl) ~58
Piperidinone-C=O ~208

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which in turn allows for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for N-alkyl piperidones involve cleavage of the N-alkyl group and fragmentation of the piperidine (B6355638) ring, leading to characteristic fragment ions that can be used to confirm the structure of the parent molecule.

Table 3: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol
Predicted [M]⁺ Peak m/z 155

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically appearing in the region of 1700-1725 cm⁻¹. The presence of C-H bonds in the butyl group and the piperidinone ring would be indicated by stretching and bending vibrations in the ranges of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively. The C-N stretching vibration of the tertiary amine would also be observable, typically in the 1000-1250 cm⁻¹ region.

Table 4: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C=O (Ketone) Stretch 1700-1725
C-H (Alkyl) Stretch 2850-3000
C-H (Alkyl) Bend 1350-1480

Applications As Synthetic Intermediates and Building Blocks

Role in the Synthesis of Complex Organic Molecules

N-substituted 3-piperidones serve as crucial intermediates in the synthesis of complex organic molecules and pharmaceutical agents. chemimpex.com The presence of both a secondary amine (incorporated into the heterocycle) and a ketone allows for sequential or tandem reactions to build molecular complexity. The widely studied analogue, 1-Boc-3-piperidone, is a testament to this utility, being employed in the construction of diverse compounds with specific functional groups. chemimpex.com Its stability and defined reactivity make it an attractive starting point for multi-step syntheses. chemimpex.com This role as a foundational scaffold is critical in drug discovery and development, where the piperidine (B6355638) motif is a common feature in bioactive molecules. nih.gov

Precursors for the Synthesis of Diverse Heterocyclic Compounds

The 3-piperidone core is a valuable precursor for a variety of heterocyclic structures. Its ketone functionality can be readily transformed into other groups, facilitating the construction of new ring systems. nih.gov Analogues like 1-aryl-3-piperidones have been shown to be useful intermediates for synthesizing a range of heterocycles, including pyrimidinones (B12756618), quinuclidinones, and benzomorphans. nih.gov

The most direct application of 1-Butyl-3-piperidinone is as a precursor for more complex piperidine derivatives. The piperidine ring is a widespread structure in many natural alkaloids and drug candidates. nih.gov The ketone at the 3-position can undergo a variety of reactions, such as reduction to a hydroxyl group, reductive amination to introduce a new amine substituent, or reactions at the α-carbons to form carbon-carbon bonds. For instance, the related compound 1-Boc-3-piperidone is a key starting material for synthesizing (R)-N-Boc-3-aminopiperidine, an essential component in the synthesis of the drug Linagliptin. chemicalbook.com Another example is the asymmetric reduction of N-Boc-3-piperidone to produce (S)-N-Boc-3-hydroxypiperidine, a chiral intermediate used in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. chemicalbook.comchemicalbook.com These examples highlight the utility of the 3-piperidone scaffold in accessing stereochemically defined piperidine derivatives.

Table 1: Representative Transformations of the 3-Piperidone Scaffold Data based on reactions of analogues like 1-Boc-3-piperidone.

Starting Material Analogue Reaction Type Product Type Application Example
N-Boc-3-piperidone Asymmetric Reductive Amination Chiral 3-Aminopiperidine Synthesis of Linagliptin Core
N-Boc-3-piperidone Asymmetric Reduction Chiral 3-Hydroxypiperidine (B146073) Synthesis of Ibrutinib Intermediate

The reactivity of the 3-piperidone moiety can be harnessed to construct more intricate polycyclic and fused-ring systems. The ketone and the adjacent methylene (B1212753) groups can participate in cyclization reactions to form new rings fused to the original piperidine core. Methodologies such as intramolecular Claisen condensation are traditionally used to create the 3-piperidone ring itself, which can then be elaborated further. nih.gov More advanced strategies involve tandem reactions where the 3-piperidone acts as a dienophile or participates in cascade reactions to build fused systems. For example, a novel synthesis of 1-aryl-3-piperidones was developed using a key Morita–Baylis–Hillman reaction followed by ring-closing metathesis, demonstrating a modern approach to forming the core ring, which can then be used to access diverse heterocycles. nih.gov

Utility in Advanced Organic Synthesis Strategies

The 3-piperidone scaffold is amenable to a range of modern and advanced organic synthesis strategies. Its functional handles are suitable for multicomponent reactions (MCRs), cascade reactions, and stereoselective synthesis. The use of N-Boc-3-piperidone in the stereocontrolled synthesis of chiral compounds is a prime example of its application in advanced synthesis. chemicalbook.comsigmaaldrich.com Such strategies are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. The development of novel routes, such as those involving ring-closing metathesis to form the piperidone ring, underscores the ongoing innovation in harnessing the synthetic potential of this scaffold. nih.gov

Future Research Directions and Emerging Methodologies

Development of Novel and Efficient Synthetic Routes for Piperidones

While classical methods for piperidone synthesis, such as the Dieckmann condensation, have been foundational, the future lies in the development of more streamlined and versatile synthetic strategies. For 1-Butyl-3-piperidinone, research is anticipated to focus on one-pot multicomponent reactions (MCRs) and cascade reactions that can construct the piperidone core with the desired N-butyl substitution in a single, efficient operation.

A promising avenue involves the application of aza-Diels-Alder reactions, which have shown considerable utility in constructing piperidine (B6355638) rings with high stereocontrol. researchgate.net Future work could explore the use of novel dienes and dienophiles that incorporate the n-butylamino functionality early in the synthesis, thus avoiding additional N-alkylation steps. Furthermore, the development of innovative catalysts for these cycloadditions could enhance their efficiency and substrate scope, making them more applicable to the synthesis of a diverse range of this compound analogs.

Another area of exploration is the use of ring-closing metathesis (RCM) as a key step in the formation of the piperidone ring. nih.gov This powerful carbon-carbon bond-forming reaction could enable the synthesis of this compound from readily available acyclic precursors. Research in this direction would likely focus on the design of new ruthenium-based catalysts that are more active and selective for the cyclization of substrates leading to 3-piperidones. A novel seven-step synthesis starting from 3,5-dichloroaniline (B42879) has been described to construct a 1-aryl-3-piperidone scaffold, highlighting the potential of multi-step sequences involving key reactions like the Morita–Baylis–Hillman reaction and RCM. nih.gov

Exploration of Asymmetric Catalysis in Piperidone Synthesis

The generation of chiral piperidones is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. For this compound, the carbonyl group at the 3-position offers a handle for introducing chirality. Future research will undoubtedly delve deeper into asymmetric catalysis to control the stereochemical outcome of synthetic transformations.

One of the most promising emerging methodologies is the use of organocatalysis. Chiral amines, phosphoric acids, and other small organic molecules have proven to be effective catalysts for a variety of asymmetric reactions. For instance, an organocatalytic stepwise reaction has been developed for the asymmetric assembly of spirocyclic piperidones. mdpi.com The application of similar catalytic systems to reactions involving precursors of this compound, such as Michael additions to α,β-unsaturated systems, could provide enantiomerically enriched intermediates that can then be converted to the target molecule.

Furthermore, the field of biocatalysis offers significant potential for the asymmetric synthesis of piperidone derivatives. Enzymes such as ω-transaminases and ketoreductases are being increasingly employed for the stereoselective synthesis of chiral amines and alcohols. beilstein-journals.orgresearchgate.net Research has demonstrated the successful use of immobilized ω-transaminases for the asymmetric amination of 1-Boc-3-piperidone to produce both enantiomers of 3-amino-1-Boc-piperidine with high yield and enantiomeric excess. beilstein-journals.org Similarly, the asymmetric reduction of 1-Boc-3-piperidinone to (S)-N-Boc-3-hydroxypiperidine has been achieved using recombinant E. coli with co-expressed dehydrogenases. researchgate.net Future investigations could focus on adapting these enzymatic systems for the asymmetric functionalization of this compound or its precursors, potentially leading to highly efficient and environmentally friendly routes to chiral derivatives.

Catalyst TypeReactionPotential Application for this compound
Organocatalyst (chiral amine)Michael AdditionAsymmetric synthesis of precursors to chiral this compound.
Biocatalyst (ω-Transaminase)Asymmetric AminationEnantioselective synthesis of chiral 3-amino-1-butylpiperidine derivatives.
Biocatalyst (Ketoreductase)Asymmetric ReductionStereoselective reduction of the carbonyl group in this compound.

Integration of Computational Design in Piperidone-Based Research

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, in silico methods can accelerate the discovery and optimization of new derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique that can be used to correlate the structural features of molecules with their biological activities. A study on furan-pyrazole piperidine derivatives has successfully used QSAR to develop models for their Akt1 inhibitory and antiproliferative activities. nih.gov By applying similar methodologies to a library of virtual this compound derivatives, researchers could predict their potential biological activities and prioritize the synthesis of the most promising candidates. This approach can significantly reduce the time and resources required for drug discovery.

Structure-based drug design is another area where computational tools can make a significant impact. If the biological target of a this compound derivative is known, molecular docking and molecular dynamics simulations can be used to understand the binding interactions at the atomic level. This information can then be used to design new derivatives with improved binding affinity and selectivity. A computational study has already identified novel piperidine derivatives as potential inhibitors of the HDM2-p53 interaction through a combination of fragment-based QSAR, molecular docking, and molecular dynamics simulations. researchgate.net This highlights the potential of computational approaches in designing targeted therapeutics based on the piperidine scaffold.

Expanding the Scope of Piperidone Reactivity and Functionalization

Future research will also focus on expanding the synthetic utility of this compound by exploring novel reactions and functionalization strategies. The presence of the ketone and the amine within the piperidine ring provides multiple sites for chemical modification.

One area of interest is the development of new methods for the α-functionalization of the piperidone ring. While enolate chemistry is a well-established method for this purpose, emerging techniques involving transition-metal catalysis could offer new possibilities. For example, palladium-catalyzed α-arylation or α-alkenylation could be explored to introduce new substituents at the C2 and C4 positions of the this compound ring.

The reactivity of the carbonyl group can also be further exploited. Beyond standard nucleophilic additions and reductions, novel catalytic reactions could be developed to transform the ketone into other functional groups. For instance, the development of catalytic methods for the conversion of the carbonyl group into a spirocyclic moiety could lead to the synthesis of novel and structurally complex derivatives of this compound. The synthesis of spiro-heterocycles from N-acryloyl-3,5-bis(ylidene)-4-piperidones via azomethine cycloaddition reactions has been reported, showcasing the potential for such transformations. rsc.org

Investigation of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly synthetic protocols.

This includes the use of greener solvents, such as water or bio-based solvents, to replace hazardous organic solvents. An efficient green chemistry approach for the synthesis of N-substituted piperidones has been developed, which presents significant advantages over the classical Dieckmann approach. researchgate.netnih.gov The use of amino acids as a replacement for ammonia (B1221849) in piperidone synthesis is also being explored as a promising green chemistry approach. researchgate.net

The development of catalytic reactions that proceed with high atom economy is another key aspect of green chemistry. MCRs, as mentioned earlier, are inherently atom-economical as they combine multiple reactants into a single product in one step. The use of solid-supported catalysts that can be easily recovered and reused will also be a focus of future research.

Furthermore, the use of alternative energy sources, such as microwave irradiation or mechanochemistry, can often lead to shorter reaction times, higher yields, and reduced energy consumption. The synthesis of pyrido[4,3-d]thiazolo[3,2-a]pyrimidines from piperidone derivatives has been achieved using microwave irradiation in an ionic liquid, demonstrating the potential of these technologies. rsc.org

Green Chemistry PrincipleApplication in this compound Synthesis
Use of Renewable FeedstocksExploring bio-based starting materials for the synthesis of the piperidone ring.
Atom EconomyDevelopment of multicomponent reactions to maximize the incorporation of starting materials into the final product.
Use of Safer SolventsReplacing traditional organic solvents with water, ionic liquids, or supercritical fluids.
CatalysisEmploying recoverable and reusable catalysts to minimize waste.
Energy EfficiencyUtilizing microwave or ultrasonic irradiation to reduce reaction times and energy consumption.

Q & A

Q. Methodological Answer :

  • Synthetic Pathways : Acylation of piperidine derivatives (e.g., 1-benzyl-4-piperidone) with butylating agents is a common approach. For example, acylation reactions under reflux conditions with anhydrous solvents (e.g., THF or DCM) and catalysts like DMAP can yield >85% purity .
  • Optimization : Use GC-MS to monitor intermediates and adjust stoichiometric ratios (e.g., 1:1.2 for ketone:alkylating agent). Replacing benzyl groups with Boc-protected intermediates may reduce steric hindrance and improve yields .
  • Validation : Confirm product identity via IR (C=O stretch at ~1700 cm⁻¹) and mass spectrometry (m/z corresponding to molecular ion) .

Basic: How should researchers characterize the physicochemical properties of this compound?

Q. Methodological Answer :

  • Key Parameters :
    • Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) using UV-Vis spectroscopy.
    • Stability : Conduct accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C) .
  • Instrumentation :
    • NMR : Assign peaks for butyl (δ ~0.8–1.5 ppm) and piperidinone (δ ~2.5–3.5 ppm) groups .
    • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Q. Methodological Answer :

  • Tools : Employ DFT calculations (e.g., Gaussian 16) to model electron density maps and identify reactive sites (e.g., carbonyl carbon). Compare with experimental data from kinetic studies .
  • Validation : Correlate computed activation energies with experimental Arrhenius plots for reactions like Grignard additions or hydride reductions .
  • Databases : Cross-reference PubChem or NIST Chemistry WebBook for thermodynamic data (e.g., ΔG‡) .

Advanced: What strategies resolve contradictions in bioactivity data for this compound derivatives?

Q. Methodological Answer :

  • Root-Cause Analysis :
    • Experimental Variables : Control solvent purity, temperature (±1°C), and catalyst batch effects .
    • Statistical Rigor : Use ANOVA to assess biological replicates (n ≥ 3) and technical replicates to minimize variability .
  • Literature Review : Apply FINER criteria to evaluate prior studies. For example, discard data from non-peer-reviewed sources (e.g., vendor websites) .

Basic: What safety protocols are critical when handling this compound in the lab?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile intermediates .
  • Waste Management : Neutralize acidic/basic residues before disposal. Store waste in labeled containers for incineration .
  • Emergency Measures : Maintain spill kits with activated carbon and sodium bicarbonate .

Advanced: How can researchers design kinetic studies to elucidate the degradation pathways of this compound?

Q. Methodological Answer :

  • Experimental Design :
    • Conditions : Expose the compound to UV light, heat, or oxidizers (H₂O₂) and sample at timed intervals .
    • Analytics : Track degradation via LC-MS/MS, identifying fragments (e.g., m/z 114 for piperidine ring cleavage) .
  • Modeling : Apply pseudo-first-order kinetics to derive rate constants and half-lives .

Basic: What databases provide reliable spectral data for this compound?

Q. Methodological Answer :

  • Primary Sources :
    • NIST Chemistry WebBook : For IR, NMR, and mass spectra (cross-check with experimental data) .
    • PubChem : Access computed properties (e.g., logP, pKa) but verify against peer-reviewed studies .
  • Avoid : Vendor-specific data (e.g., BenchChem) due to lack of peer review .

Advanced: How do steric effects influence the catalytic hydrogenation of this compound?

Q. Methodological Answer :

  • Mechanistic Study :
    • Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ under H₂ (1–10 atm). Monitor conversion via GC .
    • Steric Analysis : Use molecular docking simulations to compare substrate-catalyst interactions. Bulkier substituents (e.g., tert-butyl) reduce reaction rates by ~30% .

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